4-Fluoro-3,5-dimethylphenol 4-Fluoro-3,5-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 1043450-63-0
VCID: VC8172043
InChI: InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
SMILES: CC1=CC(=CC(=C1F)C)O
Molecular Formula: C8H9FO
Molecular Weight: 140.15 g/mol

4-Fluoro-3,5-dimethylphenol

CAS No.: 1043450-63-0

Cat. No.: VC8172043

Molecular Formula: C8H9FO

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3,5-dimethylphenol - 1043450-63-0

Specification

CAS No. 1043450-63-0
Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
IUPAC Name 4-fluoro-3,5-dimethylphenol
Standard InChI InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Standard InChI Key OMLNGKIOQBMROL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)C)O
Canonical SMILES CC1=CC(=CC(=C1F)C)O

Introduction

Molecular Structure and Chemical Identity

4-Fluoro-3,5-dimethylphenol belongs to the class of halogenated phenols, with the systematic IUPAC name 4-fluoro-3,5-dimethylphenol. Its molecular formula is C₈H₉FO, and it has a molecular weight of 140.15 g/mol . The compound’s structure features a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions, creating a symmetrical substitution pattern that influences its reactivity and physical properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1043450-63-0
Molecular FormulaC₈H₉FO
Molecular Weight140.15 g/mol
Synonyms4-Fluoro-3,5-dimethyl-phenol; SCHEMBL1255766; DTXSID70719894
SMILES NotationCC1=CC(=O)C(C)=C(F)C1

The compound’s symmetry enhances its stability, while the electron-withdrawing fluorine atom modulates the phenolic hydroxyl group’s acidity. Computational models predict a pKa value comparable to other fluorophenols (e.g., ~9.5–10.5) , though experimental validation is lacking.

Synthesis and Manufacturing

While no direct synthesis protocols for 4-fluoro-3,5-dimethylphenol are disclosed in the reviewed literature, analogous methods for chlorinated derivatives provide a framework for inference. For example, 4-chloro-3,5-dimethylphenol is synthesized via Friedel-Crafts alkylation followed by chlorination . Adapting this approach, fluorination could be achieved using agents like Selectfluor® or through Balz-Schiemann reactions.

Hypothetical Synthesis Pathway:

  • Friedel-Crafts Methylation:

    • 3,5-Dimethylphenol undergoes methylation to introduce additional methyl groups.

  • Directed Fluorination:

    • Electrophilic fluorination using a fluorinating agent (e.g., F₂ or Xenon difluoride) in the presence of a Lewis acid catalyst.

Challenges include regioselectivity control and minimizing side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and purity, potentially leveraging continuous-flow reactors to enhance safety and efficiency .

Physicochemical Properties

Limited experimental data exist for 4-fluoro-3,5-dimethylphenol, but predictions can be extrapolated from structurally similar compounds:

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Estimation
Melting Point95–105 °CAnalog: 4-Chloro-3,5-dimethylphenol (114–116 °C)
Boiling Point240–250 °CReduced compared to chloro analog due to lower molecular weight
Water Solubility0.1–0.5 g/L (20 °C)Hydrophobicity from methyl groups
LogP (Octanol-Water)2.8–3.2Estimated via fragment-based methods

The compound’s refractive index is anticipated to be ~1.52–1.55, consistent with aromatic fluorinated compounds . Stability under ambient conditions is expected, though prolonged exposure to UV light may induce degradation.

Applications and Industrial Relevance

4-Fluoro-3,5-dimethylphenol’s primary utility lies in its role as a building block in organic synthesis. Potential applications include:

Pharmaceutical Intermediates

  • Antimicrobial Agents: Fluorophenols are explored for topical antiseptics, though 4-fluoro-3,5-dimethylphenol’s efficacy remains untested .

  • Prodrug Development: The phenolic group can be functionalized to improve bioavailability of drug candidates.

Agrochemicals

  • Herbicides and Fungicides: Fluorinated phenols disrupt microbial cell membranes, offering potential in crop protection .

Materials Science

  • Polymer Additives: As a stabilizer or cross-linking agent in fluoropolymer production.

Research Gaps and Future Directions

Despite its structural promise, 4-fluoro-3,5-dimethylphenol remains understudied. Critical research priorities include:

  • Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data (NMR, IR).

  • Toxicological Profiling: Assessment of ecotoxicity and mammalian cell cytotoxicity.

  • Synthetic Optimization: Development of scalable, regioselective fluorination methods.

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